N-benzyl-3,5-dinitrobenzamide
Overview
Description
“N-benzyl-3,5-dinitrobenzamide” is a derivative of 3,5-dinitrobenzoic acid . It is a compound with the molecular formula C14H11N3O5 . It is part of a collection of esters and amides derived from 3,5-dinitrobenzoic acid, which have been studied for their antimicrobial activity .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a benzyl group and two nitro groups attached at the 3 and 5 positions of the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve its synthesis from benzoic acids and amines . The reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 301.261 . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product .Scientific Research Applications
Antitubercular Agents : N-Benzyl 3,5-dinitrobenzamides, derived from PBTZ169, have been identified as potent antitubercular agents. Compounds like 3,5-Dinitrobenzamides D5, 6, 7, and 12 exhibit excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain and multidrug-resistant strains, suggesting their potential as lead compounds for antitubercular drug discovery (Li et al., 2018).
Biosensors : N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been used in the development of high sensitivity biosensors. These are utilized for the electrocatalytic determination of substances like glutathione in the presence of piroxicam, demonstrating the compound's application in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
Chemical Synthesis : N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides have been synthesized and shown to have considerable in vitro antitubercular activity. This highlights the role of N-benzyl-3,5-dinitrobenzamide in chemical synthesis and drug development (Wang et al., 2019).
Wastewater Treatment : Studies have investigated the decomposition of 3,5-dinitrobenzamide in wastewater treatment, particularly during UV/H2O2 and UV/TiO2 oxidation processes. This application is crucial for environmental science and pollution control (Yan et al., 2017).
Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) have been evaluated as prodrugs for GDEPT. This involves the activation of these prodrugs by Escherichia coli nitroreductase in cell lines, showcasing the compound's potential in cancer therapy (Friedlos et al., 1997).
Organic Chemistry : this compound is involved in synthetic utilization in organic chemistry. For example, cyclization of 2-benzylthio-4,6-dinitrobenzamides to 4,6-dinitro-1, 2-benzisothiazol-3-ones has been achieved using this compound, highlighting its role in the synthesis of complex organic compounds (Zlotin et al., 2000).
Mechanism of Action
The mechanism of action of “N-benzyl-3,5-dinitrobenzamide” and similar compounds involves their antimicrobial activity. In many compounds, nitro groups contribute to antimicrobial activity . The inhibitory activity of these compounds against Candida spp. was elucidated using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC), as well as probable mechanisms of action .
Safety and Hazards
The safety data sheet for 3,5-dinitrobenzamide, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Users are advised to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
N-benzyl-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLMVWNXNBFJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401675 | |
Record name | N-benzyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-98-0 | |
Record name | 3,5-Dinitro-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14401-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYL-3,5-DINITRO-BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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